3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H14N4O/c1-11(2)8(13)3-4-12-6-7(9)5-10-12/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
LIFZFPMXWKZFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
Methodology:
The initial step involves synthesizing the pyrazole core, which can be achieved through the cyclization of hydrazine derivatives with β-diketones or similar precursors. This approach is well-documented for generating substituted pyrazoles with high regioselectivity.
- React hydrazine hydrate with 1,3-dicarbonyl compounds (e.g., acetylacetone) under reflux conditions in ethanol or acetic acid.
- The reaction typically proceeds at temperatures between 80°C and 120°C, facilitating cyclization to yield 4-amino-1H-pyrazole derivatives.
- A study demonstrates the synthesis of amino-pyrazoles via hydrazine and diketone reactions at 100°C, with yields exceeding 70%.
- The reaction conditions are optimized with catalysts such as acetic acid or without catalysts, depending on the substrate.
Table 1: Pyrazole Ring Synthesis Conditions
| Method | Reagents | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Hydrazine + β-diketone | Hydrazine hydrate + acetylacetone | Ethanol | 100°C | None | 70-80 |
| Hydrazine + diketone | Hydrazine hydrate + 3-methyl-2-butanone | Acetic acid | 120°C | Acidic | 65-75 |
Amino Group Introduction:
The amino group at the 4-position can be introduced via reduction or nucleophilic substitution, often following nitration or halogenation of the pyrazole ring.
- Nitration of the pyrazole ring followed by catalytic hydrogenation (using Pd/C under H₂ atmosphere) yields the amino derivative.
- Alternatively, direct amino substitution via nucleophilic displacement of halogenated intermediates.
- Nitration of pyrazoles at 0°C followed by hydrogenation at 40°C provides amino-pyrazoles with yields around 80%.
- The process is sensitive to reaction conditions, requiring careful control of temperature and pH.
Table 2: Amino Pyrazole Functionalization
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0°C | 85 | Regioselective at 4-position |
| Hydrogenation | H₂ / Pd-C | 40°C, atmospheric pressure | 80 | Converts nitro to amino |
Amide Formation and Side-Chain Functionalization
Amide Linkage Construction:
The key step involves coupling the amino-pyrazole with a suitable acyl chloride or activated carboxylic acid derivative to form the N,N-dimethylpropanamide side chain.
- Use of oxalyl chloride to convert carboxylic acids into acyl chlorides, followed by nucleophilic attack by the amino-pyrazole.
- Alternatively, direct coupling using carbodiimide reagents (e.g., EDC or DCC) in the presence of dimethylamine.
- The synthesis of the target compound via acyl chloride intermediates yields over 60% purity after purification.
- Microwave-assisted amidation at 100°C accelerates the reaction, improving yields and reducing reaction time.
Table 3: Amide Synthesis Parameters
| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acyl chloride coupling | Carboxylic acid + oxalyl chloride + amine | DCM | Room temp to 40°C | 60-70 | Microwave-assisted improves yield |
| Carbodiimide coupling | Carboxylic acid + DCC + N,N-dimethylamine | DCM | RT | 50-65 | Mild conditions, high purity |
Final Functionalization: Substituting the Pyrazolyl Amine
- The amino group on the pyrazole ring is further functionalized via nucleophilic substitution with methylating agents or via aromatic substitution reactions to introduce methyl groups at specific positions, as observed in related derivatives.
- Methylation using methyl iodide in the presence of potassium carbonate in DMF at 80°C achieves methylation at the amino group with yields around 75%.
- The final compound is purified through preparative HPLC, ensuring high purity (>95%).
Table 4: Final Functionalization
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation | CH₃I / K₂CO₃ | DMF, 80°C | 75 | Selective N-methylation |
Summary of the Synthetic Route
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the dimethylpropanamide moiety can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules. Its pyrazole ring is a common motif in many biologically active compounds, including pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the amino group and the pyrazole ring suggests that it may exhibit biological activity, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazole ring can act as a pharmacophore, interacting with specific molecular targets and modulating their activity.
Comparison with Similar Compounds
Pyrazole-Based Analogues
- 5-(2-Chloro-4-pyridinyl)-3-[(3,4-difluorophenyl)amino]-N,N-dimethyl-1H-pyrazole-1-propanamide (): This trisubstituted pyrazole retains the N,N-dimethylpropanamide group but introduces chloro-pyridinyl and difluorophenyl substituents. These modifications enhance steric bulk and electron-withdrawing effects, likely improving receptor binding affinity in acetylcholine modulation .
Benzotriazole Derivatives
- 3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide (): Replacing the pyrazole with a benzotriazole ring eliminates the 4-amino group, reducing hydrogen-bond donor sites. Crystallographic studies reveal that benzotriazole derivatives form extensive N–H···O/N hydrogen-bonded networks and π-dimers, whereas the pyrazole analogue may exhibit weaker intermolecular interactions due to dimethyl substitution .
Piperidine and Indole Derivatives
- 3-(4-Aminopiperidin-1-yl)-N,N-dimethylpropanamide (): This compound substitutes the pyrazole with a 4-aminopiperidine ring.
- 3-(4-Methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide (): The indole-thienopyrazole hybrid introduces methoxy and heterocyclic substituents, increasing molecular complexity and lipophilicity. Such structural changes may impact blood-brain barrier penetration .
Structural and Functional Insights
- Lipophilicity: N,N-Dimethylation increases lipophilicity relative to non-methylated analogues, favoring membrane permeability but possibly reducing aqueous solubility.
- Biological Activity : The pyrazole core in the target compound is critical for JNK3 inhibition, whereas benzotriazole derivatives lack this bioactivity, emphasizing the role of heterocycle electronics in target selectivity .
Biological Activity
3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds with significant roles in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide includes:
- A pyrazole ring with an amino group at the 4-position.
- A dimethylpropanamide side chain.
This unique structure allows for various interactions with biological molecules, enhancing its potential as a drug candidate.
The biological activity of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can be attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
- π-π Interactions : The pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor functions .
Antimicrobial Activity
Research indicates that derivatives of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies reported the antiproliferative effects of related pyrazole compounds against cancer cell lines such as HeLa cells, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .
Kinase Inhibition
Another area of interest is the compound's role as a kinase inhibitor. Kinases are critical in signal transduction pathways, and inhibiting their activity can lead to therapeutic effects in cancer and other diseases. The specific interactions and binding affinities of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide with various kinases remain an active area of research .
Study on Anticancer Activity
A study conducted by researchers synthesized a series of pyrazole derivatives based on the structure of 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide. The derivatives were tested for their cytotoxicity against several cancer cell lines. Notably, one derivative showed an IC50 value of 0.69 μM against HeLa cells, indicating strong anticancer potential compared to standard treatments .
Kinase Inhibition Assay
In a high-throughput screening assay, the compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. The results demonstrated that certain modifications to the pyrazole structure enhanced inhibitory activity against target kinases, paving the way for further development as a therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via base-catalyzed Michael addition of pyrazole derivatives to acrylamides. For example, replacing benzotriazole with 4-aminopyrazole in a reaction with N,N-dimethylacrylamide under basic conditions (e.g., NaOH or K₂CO₃) can yield the target compound. Optimization involves controlling reaction temperature (room temperature to 50°C), solvent choice (ethanol or DMF), and stoichiometric ratios of reactants. Recrystallization from ethanol is critical for isolating pure isomers, as crude products may contain tautomeric or structural byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- ¹H/¹³C NMR : The N,N-dimethyl group appears as two distinct resonances at δ ~33–35 ppm in ¹³C NMR. The amide carbonyl (C=O) resonates at δ ~169 ppm, while the pyrazole ring protons show characteristic splitting patterns in ¹H NMR (e.g., δ 7–8 ppm for aromatic protons) .
- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and NH₂ groups (~3300 cm⁻¹) confirm structural integrity.
- X-ray Diffraction : Single-crystal analysis resolves tautomeric preferences (e.g., 1H-pyrazolyl vs. 2H-pyrazolyl isomers) and hydrogen-bonding networks .
Advanced Research Questions
Q. How do tautomeric forms of the pyrazole ring influence the compound’s supramolecular assembly, and what experimental strategies resolve these ambiguities?
Methodological Answer: Pyrazole exists in two tautomeric forms (1H and 2H), affecting hydrogen-bonding and π-stacking interactions. For 3-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, the 1H tautomer dominates, as confirmed by dipole moment measurements and crystallography. To resolve ambiguities:
Q. What strategies address contradictions in reported yields or isomer ratios during synthesis?
Methodological Answer: Contradictions often arise from:
- Reaction kinetics : Faster addition rates favor kinetic products (e.g., 1H-pyrazolyl isomers), while prolonged reaction times may shift equilibria.
- Solvent polarity : Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, altering isomer ratios.
- Chromatographic separation : Use preparative HPLC or column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate isomers. Cross-validate purity via melting point analysis and spectroscopic consistency .
Q. How can structural modifications (e.g., substituents on the pyrazole ring) tune the compound’s physicochemical properties for specific applications?
Methodological Answer:
- Hydrophobicity : Introduce alkyl groups (e.g., methyl) to the pyrazole ring to enhance lipid solubility.
- Coordination chemistry : Replace the dimethylamide group with carboxylic acid to enable metal complexation (e.g., Cu²⁺, Mn²⁺) for catalytic or sensing applications.
- Supramolecular engineering : Attach sulfonate groups to promote water solubility and ionic self-assembly. Validate modifications via cyclic voltammetry (redox activity) and dynamic light scattering (aggregation behavior) .
Q. What are the challenges in interpreting crystallographic data for this compound, and how are they mitigated?
Methodological Answer: Challenges include:
- Disorder in crystal lattices : Use TWINABS or SHELXL refinement tools to model disordered atoms.
- Weak diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., DCM/hexane).
- Hydrogen atom positioning : Employ Hirshfeld surface analysis to validate H-bonding networks. For example, the triclinic crystal system (space group P1) of 3-(1H-benzotriazol-1-yl)-N,N-dimethylpropanamide shows π-dimers with intermolecular N–H···O distances of 2.85–3.10 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
